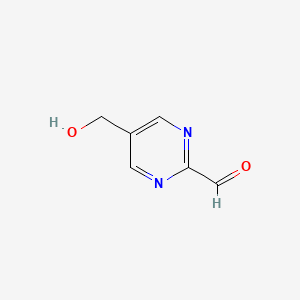
1,8-Naphthyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine core with a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2(1H)-thione can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable carbonyl compound under acidic or basic conditions. The Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a ketone or aldehyde, is often used to synthesize naphthyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing water as a solvent and minimizing the use of hazardous reagents, is becoming increasingly common in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the development of dyes, sensors, and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1,8-Naphthyridine-2(1H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine-2(1H)-thione can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Lacks the thione group and has different chemical reactivity and biological activity.
2-Amino-1,8-naphthyridine: Contains an amino group instead of a thione group, leading to different applications and properties.
1,8-Naphthyridine-2(1H)-one:
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69001-82-7 |
|---|---|
Molekularformel |
C8H6N2S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
1H-1,8-naphthyridine-2-thione |
InChI |
InChI=1S/C8H6N2S/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) |
InChI-Schlüssel |
CNHCDSVCEXQHEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=S)C=C2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)







